molecular formula C9H10O5 B3023502 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 90582-32-4

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B3023502
CAS No.: 90582-32-4
M. Wt: 198.17 g/mol
InChI Key: WJAOMMCYWSWQJD-UHFFFAOYSA-N
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Description

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic compound featuring a ketone group at the 5-position and two carboxylic acid groups at the 2- and 3-positions. These compounds are characterized by their rigid bicyclic frameworks, which influence their chemical reactivity, biological activity, and material science applications .

Properties

IUPAC Name

5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-5-2-3-1-4(5)7(9(13)14)6(3)8(11)12/h3-4,6-7H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAOMMCYWSWQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298082
Record name NSC167453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42392-43-8
Record name NSC167453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC167453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid (Endothal)

  • Molecular Formula : C₈H₁₀O₅
  • Key Features : Replaces the 5-oxo group with an oxygen atom in the bridge (7-oxa).
  • Applications : Widely used as a herbicide (e.g., Aquathol, Hydrothol) due to its inhibitory effects on protein phosphatases .
  • Toxicity : The anhydride and thioanhydride derivatives exhibit distinct toxicities. For example, Endothal thioanhydride shows unusually high mouse toxicity (LD₅₀ = 14 mg/kg) compared to the parent dicarboxylic acid .

5-Hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

  • Molecular Formula : C₉H₁₂O₅
  • Key Features : Substitutes the 5-oxo group with a hydroxyl group.

5,6-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

  • Molecular Formula : C₁₀H₁₄O₅
  • Key Features : Methyl groups at the 5- and 6-positions enhance steric hindrance.
  • Properties : Increased molecular weight (214.22 g/mol) and altered lipophilicity compared to Endothal. Used in studies of stereoselective synthesis and enzyme inhibition .

2,3-Diazabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

  • Molecular Formula : C₇H₁₀N₂O₄
  • Key Features : Replaces oxygen atoms in the bridge with nitrogen.
  • Applications : Nitrogen incorporation modifies electronic properties, making it suitable for pharmaceutical intermediates (e.g., protease inhibitors) .

Protein Phosphatase Inhibition

  • Endothal Derivatives : Act as selective PP5 inhibitors to reverse temozolomide resistance in glioblastoma. Modifications at the 7-oxa position enhance binding affinity .
  • Cantharidin Analogues : The anhydride form (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) exhibits anticancer activity by inhibiting PP1 and PP2A .

Toxicity Profiles

  • Thioanhydrides : Exhibit higher toxicity (e.g., mouse LD₅₀ = 14 mg/kg) due to enhanced membrane permeability and reactive thioester groups .
  • Salt Forms: Dipotassium and monoamine salts of Endothal reduce acute toxicity while maintaining herbicidal efficacy .

Polymer Modification

  • HPN-68L (Disodium Salt) : Enhances crystallinity and conductivity in poly(3-hexylthiophene) (P3HT) films by promoting nucleation and bridging polymer chains .

Stereochemical Flexibility

  • Stereospecificity: Unlike rigid thromboxane analogues, some bicycloheptane derivatives (e.g., 2-(acylamino)-3-thiophenecarboxylates) show minimal stereo-specificity in activity, allowing structural substitutions without functional loss .

Data Tables

Table 1: Structural and Functional Comparison of Bicycloheptane Derivatives

Compound Name Molecular Formula Key Substituents Applications/Activity References
5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid C₈H₁₀O₅ 5-oxo, 2,3-dicarboxylic Hypothesized enzyme inhibition -
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (Endothal) C₈H₁₀O₅ 7-oxa bridge Herbicide, PP5 inhibition
5-Hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid C₉H₁₂O₅ 5-hydroxy Research in hydrogen-bonded networks
5,6-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid C₁₀H₁₄O₅ 5,6-dimethyl Stereoselective synthesis
2,3-Diazabicyclo[2.2.1]heptane-2,3-dicarboxylic acid C₇H₁₀N₂O₄ 2,3-diaza bridge Pharmaceutical intermediates

Biological Activity

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, also known as 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a bicyclic compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀O₅
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 90582-32-4

The compound features a bicyclic structure that contributes to its biological activity by allowing for specific interactions with biological targets.

Research indicates that 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid acts as an inhibitor of protein phosphatase 5 (PP5), a critical enzyme involved in various cellular processes including cell cycle regulation and apoptosis. A study demonstrated that derivatives of this compound can reverse temozolomide resistance in glioblastoma cells by enhancing p53 activation and downregulating cyclin D1 and O6-methylguanine-DNA methyltransferase (MGMT) expression, which are pivotal in tumor growth and survival pathways .

Biological Activities

  • Anticancer Activity :
    • The compound exhibits significant potential in cancer therapy by targeting PP5 to induce cell cycle arrest and apoptosis in resistant cancer cell lines.
    • In vivo studies showed that oral administration of a derivative (28a) along with temozolomide resulted in an impressive tumor growth inhibition rate of 87.7% in xenograft models .
  • Toxicological Profile :
    • Acute toxicity studies indicate that the compound has a low toxicity profile when administered at controlled doses. However, it is classified as a hazardous material requiring careful handling due to its potential irritant effects on skin and eyes .

Study on Temozolomide Resistance

In a recent study published in PubMed, researchers synthesized various derivatives of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid aimed at enhancing selectivity towards PP5 while minimizing off-target effects. The lead compound demonstrated:

  • IC50 Values : PP2A/5 IC50 = 33.8/0.9 μM
  • Tumor Growth Inhibition (TGI) : 87.7% in xenograft models when combined with temozolomide.

This study highlights the potential of this compound as a candidate for overcoming chemoresistance in glioblastoma treatment.

Data Summary Table

PropertyValue
Molecular FormulaC₉H₁₀O₅
Molecular Weight198.17 g/mol
CAS Number90582-32-4
Anticancer ActivityYes
Toxicity ClassificationHazardous
Key MechanismPP5 Inhibition

Q & A

Q. What are the established synthetic routes for 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, and how are intermediates characterized?

The compound is synthesized via Diels-Alder cycloaddition, leveraging bicyclic frameworks as precursors. A common approach involves reacting maleic anhydride derivatives with cyclopentadiene under controlled thermal conditions. Key intermediates, such as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, are purified via recrystallization and characterized using IR and <sup>1</sup>H NMR spectroscopy to confirm regioselectivity and stereochemistry . For example, acetylenic esters of related bicycloheptene derivatives have been synthesized and validated via spectral analysis .

Q. How is the molecular structure of 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as unit cell dimensions (e.g., monoclinic system with space group P21/n, a = 6.8541 Å, b = 35.206 Å) and bond angles are resolved to confirm the bicyclic framework and substituent positions . Computational tools like Mercury or OLEX2 are used to refine crystallographic data and generate 3D models .

Q. What analytical methods ensure purity and composition of the compound in research settings?

High-performance liquid chromatography (HPLC) with UV detection is employed for purity assessment. Complementary techniques include:

  • Spectroscopy : IR (carboxylic acid C=O stretch at ~1700 cm<sup>−1</sup>) and <sup>13</sup>C NMR (distinct peaks for bridgehead carbons at δ 40–50 ppm) .
  • Elemental analysis : Validates empirical formulas (e.g., C8H10O5 for the parent compound) .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include esters (e.g., diethyl esters), amides, and halogenated analogs. For example:

  • Esterification : Reacting with alcohols (e.g., ethanol) under acid catalysis yields diethyl esters .
  • Amide formation : Anhydride intermediates react with amines (e.g., methyl aminomethyllambertianate) to form carboxamides .
    Functionalization strategies prioritize steric and electronic effects to modulate reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [4+2] cycloadditions?

The electron-deficient bicyclic core acts as a dienophile in Diels-Alder reactions. Density functional theory (DFT) calculations reveal frontier molecular orbital (FMO) interactions, where the LUMO of the anhydride aligns with the HOMO of dienes. Kinetic studies under varying temperatures (e.g., 80–120°C) and solvents (toluene vs. THF) show rate acceleration in polar aprotic media due to enhanced electrophilicity .

Q. How can computational modeling predict the compound’s stereochemical outcomes?

Molecular dynamics (MD) simulations and quantum mechanical (QM) methods like Gaussian optimize transition states to predict endo/exo selectivity. For example, the endo preference in cycloadditions is attributed to secondary orbital interactions between the carbonyl groups and diene π-system .

Q. How should researchers resolve contradictions in reported reaction yields or stereoselectivity?

Controlled experiments isolating variables (e.g., temperature, catalyst loading) are critical. For instance:

  • Catalyst screening : Lewis acids (e.g., AlCl3) may improve yields in esterification .
  • Advanced analytics : Use chiral HPLC or X-ray crystallography to resolve stereochemical discrepancies .

Q. What strategies optimize derivatization for bioactivity studies?

  • Protecting groups : Temporarily block carboxylic acids using tert-butyl esters to direct functionalization at other sites .
  • Click chemistry : Azide-alkyne cycloadditions introduce bioconjugation handles (e.g., for drug delivery studies) .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of anhydride vapors, which may cause respiratory irritation .
  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

Q. How are thermodynamic properties (e.g., solubility, stability) evaluated?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C for anhydride forms) .
  • Solubility profiling : Test in solvents (e.g., DMSO, ethanol) using gravimetric or UV-Vis methods. Polar aprotic solvents enhance solubility due to hydrogen bonding with carboxylic groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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